molecular formula C42H60O6 B14200699 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene CAS No. 906663-77-2

2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene

Cat. No.: B14200699
CAS No.: 906663-77-2
M. Wt: 660.9 g/mol
InChI Key: ZABKFERCVBXZPE-UHFFFAOYSA-N
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Description

2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and liquid crystals.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.

    Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
  • 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene

Uniqueness

Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.

Properties

CAS No.

906663-77-2

Molecular Formula

C42H60O6

Molecular Weight

660.9 g/mol

IUPAC Name

2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene

InChI

InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3

InChI Key

ZABKFERCVBXZPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC

Origin of Product

United States

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